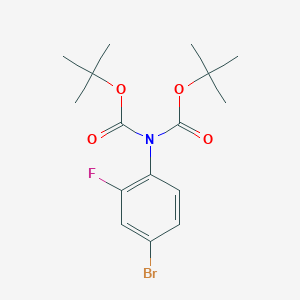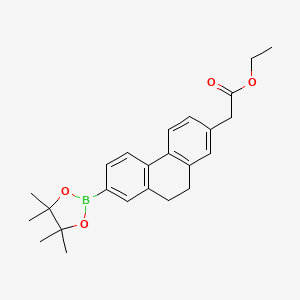
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione is a chemical compound belonging to the class of oxopurines . It is also known by the name denbufilina . This compound has a molecular formula of C16H24N4O3 and a molecular weight of 320.387 g/mol . It is characterized by its unique structure, which includes a purine ring substituted with butyl and oxopropyl groups.
Preparation Methods
The synthesis of 1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione involves several steps. One common method involves the alkylation of a purine derivative with butyl and oxopropyl groups under controlled conditions . The reaction typically requires the use of strong bases and solvents to facilitate the alkylation process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or oxopropyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
1,3-dimethyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione: This compound has similar structural features but differs in the substitution pattern on the purine ring.
1,3-dibutyl-7-(2-oxopropyl)-2,3,4,5,6,7-hexahydro-1H-purine-2,6-dione: This compound has a similar core structure but includes additional hydrogenation.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C16H25N4O3+ |
|---|---|
Molecular Weight |
321.39 g/mol |
IUPAC Name |
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C16H25N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11,13H,4-10H2,1-3H3/q+1 |
InChI Key |
CQGSAWSZXJFOKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=[N+](C2C(=O)N(C1=O)CCCC)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)






